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molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Cat. No. B1671340
M. Wt: 320.32 g/mol
InChI Key: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442101

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1.Cl.[OH-].[Na+]>O>[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1 |f:0.1,2.3|

Inputs

Step One
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Smiles
CCN1C=C(C(=O)C2=C1N=C(C(=C2)F)N3CCNCC3)C(=O)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 70° to 80° C. for elimination of adhering water

Outcomes

Product
Name
Type
product
Smiles
CCN1C=C(C(=O)C2=C1N=C(C(=C2)F)N3CCNCC3)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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